1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2413898-14-1 . It has a molecular weight of 139.6 and its IUPAC name is 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is 1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a powder . The compound’s country of origin is UA and it is shipped at normal temperature .Scientific Research Applications
Sigma Receptor Ligands
1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride and its derivatives have been identified as a new class of sigma receptor ligands, which are crucial for various physiological processes. Specifically, certain stereoisomeric forms show selective affinity for sigma receptor subtypes, contributing to their potential as therapeutic agents in treating central nervous system disorders (Schinor et al., 2020).
Anti-Influenza Virus Activity
Compounds structurally related to this compound, particularly those with unique amine moieties, have exhibited potent anti-influenza A virus activity. These findings suggest the potential of these compounds in developing novel anti-viral agents (Oka et al., 2001).
Synthetic Applications in Organic Chemistry
This compound serves as a crucial building block in organic synthesis. It has been used in the synthesis of allylic amine and C-cyclopropylalkylamine structures, which are valuable in various chemical synthesis processes (Wipf et al., 2003). Additionally, its derivatives are instrumental in cyclopropanation reactions and the formation of cyclopropyl amines, further highlighting its versatility in synthetic chemistry (Kadikova et al., 2015).
Development of Biologically Active Compounds
This compound and related cyclopropane structures have been used to develop biologically active compounds, particularly in the context of amine-substituted cyclobutanes and cyclopropanes. These compounds hold significance in medicinal chemistry due to their structural uniqueness and potential biological activities (Feng et al., 2019).
Novel Synthetic Processes
The compound has been utilized in new synthetic processes, such as the development of cycloprophyl carboxylic acid. This process exemplifies the use of this compound in creating compounds with environmental and operational advantages (Yang Qiu-yan, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEPOLFKASJFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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